N-苄基-1-(3,4-二甲基苯基)-N-乙基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

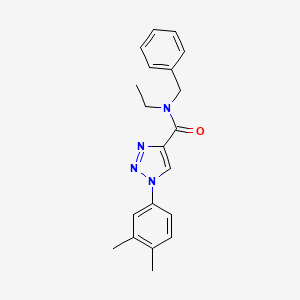

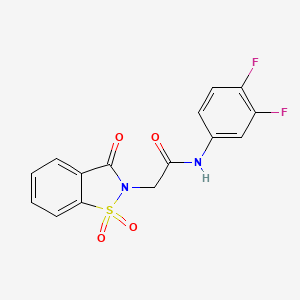

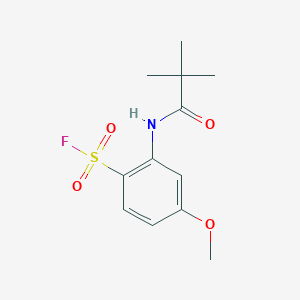

The compound "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential biological activity, given the presence of a triazole ring, which is a common motif in many biologically active molecules.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported in the literature. For instance, a study described the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives using green chemistry principles, avoiding solvents and catalysts . Another study reported the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, which involved a Cu(I)-catalyzed azide–alkyne cycloaddition . These methods could potentially be adapted for the synthesis of "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide."

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the benzyl group, as seen in the synthesis of steroidal triazoles, greatly influences the biological activity of these compounds . The specific molecular structure of "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide" would likely impact its interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, where 4-amino-3-benzyl-1,2,3-triazole derivatives are isomerized in basic solutions to 4-benzylamino-1,2,3-triazole derivatives . This type of reactivity could be relevant for the compound , depending on its specific substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the crystal structure of a related compound, 4-(3,3-dimethyl-1-triazeno)benzamide, revealed insights into bond lengths and hydrogen bonding patterns that could influence the compound's stability and reactivity . These properties are crucial for understanding the behavior of "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide" in different environments and could affect its pharmacological profile.

科学研究应用

合成和化学性质

合成技术

研究的重点是开发三唑衍生物的有效合成方法,包括N-苄基-1-(3,4-二甲基苯基)-N-乙基-1H-1,2,3-三唑-4-甲酰胺。技术涉及由苯甲酰胺与苯肼获得的酰胺环化以产生三唑,展示了它们在大鼠佐剂诱导关节炎模型中的显着抗炎活性(Czollner等,1990)。

化学转化

另一项研究描述了碱对4-氨基-3-苄基-1,2,3-三唑转化为其4-苄基氨基异构体的过程,突出了用于制备目的的平衡操作(Albert,1970)。

潜在应用

抗菌和抗真菌活性

对新型1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑的研究表明,这些化合物对枯草芽孢杆菌表现出中等的抗菌活性,对白色念珠菌表现出抗真菌活性。值得注意的是,某些衍生物在小鼠模型中表现出显着的抗惊厥活性,表明在管理细菌感染和癫痫方面具有潜在应用(Rajasekaran等,2006)。

抗氧化剂特性

关于三唑并嘧啶合成的研究表明,这些化合物具有有价值的抗菌和抗氧化活性,表明它们作为治疗剂在需要抗氧化剂特性的治疗中的潜力(Gilava等,2020)。

除草剂应用

相关三唑除草剂咖啡甾醇的晶体结构分析提供了对其作为除草剂的作用机制的见解,包括在固态中稳定其结构的相互作用。这项研究可以为设计具有类似三唑核心的新型除草剂提供依据(Kang等,2015)。

作用机制

Target of Action

The primary targets of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide are the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid .

Mode of Action

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the level of ACh in the brain .

Biochemical Pathways

The compound’s action affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE, the compound increases the level of ACh, enhancing signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Result of Action

The molecular and cellular effects of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide’s action include an increase in the level of ACh in the brain, which can enhance cognitive functioning and potentially alleviate symptoms of neurodegenerative diseases .

属性

IUPAC Name |

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCQDZSSUOKPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)